N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound is a pyrazolo[3,4-b]pyridine derivative featuring a carboxamide group at position 4, a thiophen-2-yl substituent at position 6, and a 1,1-dioxidotetrahydrothiophen-3-yl moiety at position 1.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S2/c1-16-22-19(24(29)25-11-9-17-6-3-2-4-7-17)14-20(21-8-5-12-32-21)26-23(22)28(27-16)18-10-13-33(30,31)15-18/h5-6,8,12,14,18H,2-4,7,9-11,13,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXVSFFNCHRKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCCC4=CCCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and possible therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₂O₂S₂, with a molecular weight of approximately 358.48 g/mol. The structure features multiple functional groups, including a pyrazolo-pyridine core, a thiophene moiety, and a tetrahydrothiophene ring, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, pyrazolo[3,4-b]pyridine derivatives have shown inhibitory effects on various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific compound may act through similar pathways, potentially targeting oncogenic signaling pathways such as the PI3K/Akt and MAPK pathways.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative A | Breast Cancer | 5.2 | Apoptosis induction |
| Pyrazolo[3,4-b]pyridine derivative B | Lung Cancer | 4.8 | Cell cycle arrest |
| Pyrazolo[3,4-b]pyridine derivative C | Colon Cancer | 6.0 | PI3K/Akt inhibition |
Anti-inflammatory Effects
In addition to anticancer properties, the compound may possess anti-inflammatory effects. Compounds with similar thiophene and pyrazole structures have been documented to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
In a study examining the effects of thiophene derivatives on macrophage activation, it was found that these compounds reduced the secretion of TNF-alpha by up to 50% when treated with lipopolysaccharide (LPS). This indicates potential use in managing conditions like rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
There is emerging evidence that compounds containing thiophene rings exhibit antimicrobial properties against various pathogens. The presence of both thiophene and pyrazole moieties in this compound may enhance its efficacy against bacterial strains.
Table 2: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiophene derivative D | Staphylococcus aureus | 32 µg/mL |
| Thiophene derivative E | Escherichia coli | 16 µg/mL |
| Thiophene derivative F | Pseudomonas aeruginosa | 64 µg/mL |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell proliferation.
- Modulation of Gene Expression : The compound may alter the expression levels of genes associated with cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells leading to cell death.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s pyrazolo[3,4-b]pyridine core is shared with several analogs, but differences in substituents lead to distinct physicochemical and pharmacological profiles. Below is a detailed comparison based on the available evidence:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Core Structure Variations :
- The target compound and share the pyrazolo[3,4-b]pyridine scaffold, whereas utilizes a tetrahydroimidazo[1,2-a]pyridine core. The latter’s fused imidazole ring may confer distinct electronic properties and binding affinities .
- The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound introduces a sulfone moiety, enhancing polarity compared to the tetrahydro-2H-pyran-4-yl group in .
Substituent Effects: Thiophen-2-yl vs. Phenyl/4-Fluorobenzyl: The thiophene group in the target compound may improve π-π stacking interactions in biological targets compared to the phenyl or fluorobenzyl groups in and . Cyclohexenylethyl vs.
Synthetic Efficiency :
- Compound achieves a 98% yield, suggesting robust synthetic routes for pyrazolo[3,4-b]pyridine carboxamides. In contrast, the tetrahydroimidazo[1,2-a]pyridine derivative has a lower yield (51%), possibly due to steric hindrance from the nitrophenyl group .
Research Findings and Implications
- Spectroscopic Consistency : The IR and HRMS data for compounds , and validate their structural integrity. For example, the HRMS of matches theoretical values (Δ < 2 ppm), ensuring reliability for further studies .
- Thermal Stability: The high melting point of (243–245°C) indicates strong intermolecular forces, likely from nitro and cyano groups, whereas the target compound’s stability remains uncharacterized .
- Pharmacological Potential: The carboxamide group in the target compound and analogs is a common pharmacophore in kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting possible shared mechanisms of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
